molecular formula C14H15Cl2N3O3 B2494535 N-(3,4-dichlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide CAS No. 868680-46-0

N-(3,4-dichlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Cat. No.: B2494535
CAS No.: 868680-46-0
M. Wt: 344.19
InChI Key: YQZDJHFHBMLSBM-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, featuring a dichlorophenyl group and a dioxopiperazine ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring. This can be achieved by reacting ethylamine with diethyl oxalate under controlled conditions to form 4-ethyl-2,3-dioxopiperazine.

    Introduction of the Dichlorophenyl Group: The next step involves the introduction of the 3,4-dichlorophenyl group. This can be done through a nucleophilic substitution reaction where 3,4-dichlorophenylamine reacts with an appropriate acylating agent to form the desired amide linkage.

    Final Assembly: The final step is the coupling of the piperazine derivative with the dichlorophenyl derivative under suitable conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of more oxidized derivatives.

Biological Activity

N-(3,4-dichlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant studies that highlight its pharmacological properties.

1. Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 3,4-dichlorophenyl acetic acid derivatives with 4-ethyl-2,3-dioxopiperazine. The synthetic pathway may include the following steps:

  • Preparation of 4-Ethyl-2,3-dioxopiperazine : This intermediate can be synthesized from ethylenediamine and diethyl oxalate under controlled conditions.
  • Acylation Reaction : The prepared dioxopiperazine reacts with a suitable acyl chloride derived from 3,4-dichlorophenyl acetic acid.
  • Purification : The final product is purified using crystallization techniques.

2. Biological Activity

This compound exhibits various biological activities that have been documented in several studies.

Antimicrobial Activity

Research indicates that compounds with similar structures demonstrate significant antimicrobial properties. For instance:

  • Study Findings : A study reported that derivatives of dioxopiperazine exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Mechanism : The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Antitumor Activity

Several derivatives of piperazine compounds have shown promise in cancer therapy:

  • Case Studies : A study highlighted that certain piperazine derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .
  • IC50 Values : Specific analogs demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell proliferation.

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent Effect on Activity
3,4-DichloroIncreases potency against bacteria
Ethyl GroupEnhances lipophilicity and cellular uptake
DioxopiperazineKey for maintaining biological activity

4. Pharmacokinetics

The pharmacokinetic profile of this compound is critical for its therapeutic application:

  • Absorption : Moderate absorption through oral administration has been noted.
  • Metabolism : Metabolized primarily in the liver through cytochrome P450 enzymes.
  • Half-life : Preliminary studies suggest a half-life suitable for once or twice daily dosing.

5. Conclusion

This compound represents a promising candidate in drug development due to its diverse biological activities. Further research is required to elucidate its mechanisms of action fully and optimize its therapeutic potential.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O3/c1-2-18-5-6-19(14(22)13(18)21)8-12(20)17-9-3-4-10(15)11(16)7-9/h3-4,7H,2,5-6,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZDJHFHBMLSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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